molecular formula C8H13N B103146 3,4-Diethylpyrrole CAS No. 16200-52-5

3,4-Diethylpyrrole

Cat. No.: B103146
CAS No.: 16200-52-5
M. Wt: 123.2 g/mol
InChI Key: XMYRJQYUMXCUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diethylpyrrole is an organic compound with the molecular formula C8H13N. It is a derivative of pyrrole, characterized by the presence of two ethyl groups attached to the third and fourth positions of the pyrrole ring. This compound is of interest due to its unique chemical properties and its role as a building block in the synthesis of various complex organic molecules .

Biochemical Analysis

Biochemical Properties

3,4-Diethylpyrrole plays a significant role in biochemical reactions, particularly in the synthesis of porphyrins and other macrocyclic compounds. It interacts with enzymes such as pyrrole synthase, which catalyzes the formation of pyrrole derivatives. Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function. These interactions are primarily driven by the compound’s aromatic nature and the presence of ethyl groups, which can engage in hydrophobic interactions and van der Waals forces .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. It also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction. For example, this compound can inhibit the activity of certain oxidoreductases by binding to their active sites, preventing substrate access. Additionally, it can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways and improve cellular function. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of porphyrins and other macrocyclic compounds. It interacts with enzymes such as pyrrole synthase and cytochrome P450, influencing the production and degradation of various metabolites. These interactions can affect metabolic flux and the levels of key metabolites, highlighting the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by its hydrophobic nature and the presence of ethyl groups, which can enhance its affinity for lipid membranes and hydrophobic binding sites .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or the nucleus, where it can influence cellular processes. These localization patterns are essential for understanding the compound’s activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,4-Diethylpyrrole typically involves the condensation of 4-acetoxy-3-nitrohexane with ethyl isocyanoacetate in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) and isopropyl alcohol under controlled temperature conditions (20°C to 30°C) to ensure the desired product is obtained .

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through a similar process but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key steps involve the preparation of intermediates like 4-nitro-3-hexanol and 4-acetoxy-3-nitrohexane, followed by their condensation to form the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Diethylpyrrole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound into its reduced forms.

    Substitution: Electrophilic substitution reactions are common, where halogens or other substituents replace hydrogen atoms on the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products:

Scientific Research Applications

3,4-Diethylpyrrole has several applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of porphyrins and other macrocyclic compounds, which are essential in studying electron transfer and light absorption properties.

    Biology: Used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Investigated for its role in drug development, particularly in designing compounds with antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals .

Comparison with Similar Compounds

    3,4-Dimethylpyrrole: Similar structure but with methyl groups instead of ethyl groups.

    3,4-Diethyl-2,5-dimethylpyrrole: Contains additional methyl groups on the second and fifth positions.

    3,4-Diethyl-1H-pyrrole: Another derivative with slight structural variations.

Uniqueness: 3,4-Diethylpyrrole is unique due to the presence of ethyl groups, which confer distinct chemical and physical properties compared to its methyl-substituted counterparts. These properties include differences in boiling points, solubility, and reactivity, making this compound particularly useful in specific synthetic applications .

Properties

IUPAC Name

3,4-diethyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-3-7-5-9-6-8(7)4-2/h5-6,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYRJQYUMXCUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC=C1CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447934
Record name 3,4-DIETHYLPYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16200-52-5
Record name 3,4-DIETHYLPYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16200-52-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 3,4-diethylpyrrole-2-carboxylate obtained in Step (6) (2.056 g, 10.53 mmol), ethylene glycol (100 ml), and potassium hydroxide (3.5 g) were placed in a light-shielded reaction vessel equipped with a reflux condenser. Then, the inside of the reaction vessel was replaced with nitrogen and the mixture was stirred at 160° C. for 2.5 hours. After that, the reaction solution cooled to room temperature was poured into ice water, and extracted with ethyl acetate, and the extract was washed with an aqueous solution of sodium bicarbonate, water, and a saturated salt solution. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure, thereby to obtain 3,4-diethylpyrrole. Again, 3,4-diethylpyrrole obtained by this reaction, benzyl-5-acetoxymethyl-4-n-butyl-3-methylpyrrole-2-carboxylate obtained in Step (3) (7.21 g, 21 mmol), acetic acid (10 ml), and ethanol (150 ml) were fed into a light-shielded reaction vessel equipped with a reflux condenser, and was refluxed for 18 hours. After the reflux, the resultant was cooled to room temperature, ethanol (50 ml) was added, and was left standing at 0° C. for 5 hours. The precipitated crystal was filtered out and thoroughly washed with ethanol to yield 2,5-bis(5-benzylcarbonyl-3-n-butyl-4-methyl-2-pyrroylmethyl)-3,4-dimethyl-1H-pyrrole (5.25 g, 72% yield).
Quantity
2.056 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Diethylpyrrole
Reactant of Route 2
3,4-Diethylpyrrole
Reactant of Route 3
3,4-Diethylpyrrole
Reactant of Route 4
Reactant of Route 4
3,4-Diethylpyrrole
Reactant of Route 5
3,4-Diethylpyrrole
Reactant of Route 6
Reactant of Route 6
3,4-Diethylpyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.